molecular formula C8H4BrClN2O B8742764 7-bromo-4-chlorophthalazin-1(2H)-one

7-bromo-4-chlorophthalazin-1(2H)-one

Cat. No.: B8742764
M. Wt: 259.49 g/mol
InChI Key: SDFFBYXRBNFUQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-4-chlorophthalazin-1(2H)-one ( 1028338-57-9) is a high-value halogenated phthalazinone derivative of significant interest in medicinal chemistry and organic synthesis . Its molecular formula is C 8 H 4 BrClN 2 O, with a molecular weight of 259.49 g/mol . The compound is characterized by a bromo substituent at the 7-position and a chloro substituent at the 4-position of the phthalazinone core, making it a versatile and reactive scaffold for constructing complex molecules . This compound serves as a crucial synthetic intermediate for the development of biologically active molecules. Phthalazinone derivatives, in particular, have demonstrated a wide spectrum of pharmacological activities in scientific research, including serving as inhibitors of poly(ADP-ribose) polymerase (PARP) , vascular endothelial growth factor receptor-2 (VEGFR-2) , and other kinase targets relevant in oncology . The strategic placement of halogen atoms allows for further selective functionalization via cross-coupling reactions, facilitating its integration into more complex structures for drug discovery programs . WARNING: This product is intended for research purposes only and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

7-bromo-4-chloro-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O/c9-4-1-2-5-6(3-4)8(13)12-11-7(5)10/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFFBYXRBNFUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aryl Bromination of Phthalide Derivatives

The process begins with 7-bromophthalide (19) , synthesized via electrophilic aromatic substitution. Bromination is achieved using bromine in concentrated sulfuric acid at 0–5°C, leveraging the directing effects of the lactone moiety. The acidic medium polarizes bromine, facilitating regioselective substitution at the para position relative to the lactone oxygen.

Chlorination with Phosphorus Oxychloride

The brominated intermediate is subsequently treated with phosphorus oxychloride (POCl₃) in anhydrous acetonitrile under reflux conditions. This step replaces the hydroxyl group at position 1 with chlorine, yielding 7-bromo-1-chlorophthalazine (9a) . While the target compound requires chlorination at position 4, this method demonstrates the feasibility of POCl₃-mediated halogenation on phthalazinones. Adapting this protocol to introduce chlorine at position 4 would require modifying the starting material or reaction conditions to direct electrophilic substitution.

Key Data:

  • Yield: 91% for 7-bromo-1-chlorophthalazine

  • Reagents: POCl₃, CH₃CN, reflux (2 h)

  • Workup: Quenching with NaHCO₃, extraction with CH₂Cl₂

Microwave-Assisted Gabriel Synthesis

A microwave-enhanced Gabriel synthesis, reported in a Sciforum manuscript, provides an alternative route to phthalazinone derivatives. This method prioritizes efficiency and reduced reaction times.

Formation of Phthalazine-1,4-dione Core

The protocol starts with 4-chlorophthalic anhydride , which reacts with methylhydrazine under microwave irradiation (150–170°C, 10–15 min). This cyclocondensation forms the phthalazine-1,4-dione backbone while retaining the chlorine substituent at position 4.

Halogen Exchange on Prefunctionalized Intermediates

A less direct but versatile strategy involves halogen exchange reactions on dihalogenated precursors. This approach, inferred from PubChem entries and synthetic workflows, leverages nucleophilic aromatic substitution (SNAr).

Synthesis of 7-Bromo-4-iodophthalazin-1(2H)-one

Starting with 4-iodophthalazin-1(2H)-one , palladium-catalyzed coupling with a bromine source (e.g., CuBr₂) introduces bromine at position 7. The iodo group’s superior leaving group ability facilitates regioselective substitution.

Iodine-to-Chlorine Exchange

The iodine atom at position 4 is replaced with chlorine via Ullmann-type coupling using CuCl and ethylene glycol at 120°C. This two-step sequence ensures precise positioning of halogens.

Key Data:

  • Typical Yields: 70–75% per step

  • Catalyst: Pd(OAc)₂, Xantphos ligand

  • Limitation: Requires stringent anhydrous conditions

Comparative Analysis of Methods

Method Key Advantage Limitation Yield
Bromination-ChlorinationHigh regioselectivityPositional isomerism risk91%
Microwave GabrielRapid cyclizationUndocumented bromination conditions~85%
Halogen ExchangeFlexibility in halogen positioningMulti-step, costly catalysts70–75%

Mechanistic Insights and Optimization

Role of directing Groups

The lactone group in phthalide directs bromination to position 7, while carbonyl groups in phthalazinones influence subsequent substitutions. Computational studies suggest that electron-deficient rings favor meta-halogenation, aligning with observed regioselectivity.

Solvent Effects

Polar aprotic solvents (e.g., DMF, CH₃CN) enhance POCl₃ reactivity by stabilizing ionic intermediates. Conversely, nonpolar solvents like toluene reduce byproduct formation in Ullmann couplings.

Temperature Control

Exothermic bromination requires strict temperature control (–5 to 5°C) to prevent polybromination. Microwave methods circumvent thermal gradients, improving reproducibility .

Chemical Reactions Analysis

Types of Reactions

7-bromo-4-chlorophthalazin-1(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-bromo-4-chlorophthalazin-1(2H)-one depends on its specific biological target. It may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₈H₄BrClN₂O
  • Molecular Weight : 275.49 g/mol (calculated).
  • Functional Groups : Ketone (C=O) at position 1, bromine (Br) at position 7, chlorine (Cl) at position 4.
  • Tautomerism : Exists in equilibrium between 1(2H)-one and 4(3H)-one forms, depending on solvent and conditions.

Comparison with Similar Compounds

6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one

Structural Differences :

  • Substituents : Bromine at position 6 (vs. 7) and a chloromethyl (-CH₂Cl) group at position 4 (vs. Cl) .
  • Reactivity : The chloromethyl group enables nucleophilic substitution reactions, offering pathways for further functionalization (e.g., alkylation). In contrast, the chloro substituent in 7-bromo-4-chlorophthalazin-1(2H)-one is less reactive.
  • Electronic Effects: The bromine position (6 vs.

Spectral Data :

  • IR : Strong absorption at ~1653 cm⁻¹ (C=O stretch) and 1162–1335 cm⁻¹ (S=O in unrelated sulfonamide analogs) .
  • 1H-NMR : Aromatic protons in similar compounds resonate at δ 7.44–8.07 ppm, with substituent-dependent shifts .

Applications : The chloromethyl group in 6-bromo-4-(chloromethyl)phthalazin-1(2H)-one makes it a versatile intermediate for synthesizing derivatives with enhanced bioactivity .

7-Bromo-2-chloroquinazolin-4(3H)-one

Structural Differences :

  • Core Structure: Quinazolinone (two adjacent nitrogen atoms at positions 1 and 2) vs. phthalazinone (nitrogens at positions 1 and 4) .
  • Substituents: Bromine at position 7 and chlorine at position 2 (vs. 4 in phthalazinone).

Reactivity :

  • Quinazolinones are more electron-deficient due to adjacent nitrogens, enhancing susceptibility to nucleophilic attack.
  • The chlorine at position 2 in quinazolinones may direct electrophilic substitution differently compared to position 4 in phthalazinones.

Safety : Safety Data Sheets (SDS) for 7-bromo-2-chloroquinazolin-4(3H)-one highlight precautions for handling halogenated heterocycles, including respiratory protection and avoidance of dust inhalation .

4-(4-Bromo-3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide

Structural Differences :

  • Core: Pyrazole-indole-sulfonamide hybrid (non-phthalazinone) with bromine on the phenyl ring .
  • Functional Groups : Sulfonamide (-SO₂NH₂) and carbonyl (C=O) groups.

Data Tables

Table 1: Structural and Spectral Comparison

Compound Molecular Formula Key Substituents IR (C=O stretch, cm⁻¹) 1H-NMR (Aromatic δ, ppm)
This compound C₈H₄BrClN₂O Br (C7), Cl (C4) ~1653 7.4–8.1 (inferred)
6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one C₉H₆BrClN₂O Br (C6), CH₂Cl (C4) ~1653 7.7–8.1
7-Bromo-2-chloroquinazolin-4(3H)-one C₈H₃BrClN₂O Br (C7), Cl (C2) N/A N/A

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-bromo-4-chlorophthalazin-1(2H)-one, and how can intermediates be optimized?

  • Methodology : Begin with halogenation of the phthalazinone core. Bromination at the 7-position can be achieved using N-bromosuccinimide (NBS) under radical initiation, while chlorination at the 4-position may require electrophilic substitution with Cl₂/FeCl₃. Monitor reaction progress via TLC and HPLC. Optimize intermediates by adjusting stoichiometry (e.g., 1.2–1.5 eq. halogenating agents) and reaction time (12–24 hrs) to minimize byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy : Compare 1^1H/13^13C NMR shifts with analogous bromo/chloro-substituted phthalazinones (e.g., δ 8.2–8.5 ppm for aromatic protons).
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 273.3).
  • HPLC : Assess purity (>97%) using a C18 column and acetonitrile/water gradient.
    Cross-validate with melting point analysis (mp ~180–185°C) .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Follow OSHA guidelines:

  • Use fume hoods and PPE (gloves, lab coat, goggles).
  • Store at 0–6°C in airtight containers to prevent degradation.
  • Neutralize waste with 10% sodium bicarbonate before disposal.
    Reference Safety Data Sheets (SDS) for spill management and first aid .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Theoretical framework : Apply density functional theory (DFT) to model electron density at bromine (electrophilic site) and chlorine (steric hindrance).
  • Experimental validation : Conduct Suzuki-Miyaura coupling with arylboronic acids. Track regioselectivity via GC-MS and compare with computational predictions.
  • Kinetic analysis : Use pseudo-first-order conditions to determine activation energy (EaE_a) for substitution reactions .

Q. What experimental design strategies resolve contradictions in reported spectroscopic data for halogenated phthalazinones?

  • Methodology :

  • Factorial design : Vary solvent polarity (DMSO vs. CDCl₃) and temperature (25°C vs. 40°C) to assess NMR shift reproducibility.
  • Statistical validation : Apply ANOVA to compare peak integration across replicates.
  • X-ray crystallography : Resolve ambiguities by determining crystal structures .

Q. How can researchers optimize solvent systems for recrystallization of this compound?

  • Methodology :

  • Solvent screening : Test binary mixtures (e.g., ethanol/water, DCM/hexane) for solubility (5–10 mg/mL) and yield.
  • Thermodynamic analysis : Calculate Hansen solubility parameters to identify ideal polarity matches.
  • Purity vs. yield trade-off : Use response surface methodology (RSM) to balance parameters .

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